molecular formula C28H29FN2O3S B2468637 7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892787-51-8

7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2468637
CAS RN: 892787-51-8
M. Wt: 492.61
InChI Key: VNADEMJRDKKANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H29FN2O3S and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Imaging Agents

The compound’s unique structure makes it suitable for use as a fluorescent probe or imaging agent. Researchers have explored its fluorescence properties, particularly when interacting with specific biomolecules or cellular components. For instance, coumarin-based derivatives like CPM (7-Diethylamino-3-(4’-Maleimidylphenyl)-4-Methylcoumarin) exhibit weak fluorescence until they react with thiols, producing a conjugate with excitation/emission maxima around 384/470 nm . Such probes find applications in cellular imaging, protein labeling, and tracking molecular interactions.

Metal Ion Sensing

A recent study introduced a 7-diethylamino-4-hydroxycoumarin-based probe that selectively detects Al^3+ metal ions. This colorimetric and fluorescence turn-on strategy relies on the compound’s acylhydrazone structure. The probe’s single crystal X-ray analysis confirmed its structure, making it a promising candidate for metal ion sensing applications .

Chemical Sensors

The compound’s fluorophore properties, especially its large Stokes shift, make it suitable for chemical sensing applications. Researchers have explored its use in detecting specific analytes or environmental factors. For example, combining 7-diethylamino-3-hydroxy-coumarin with 2,4-dinitrobenzenesulfonate resulted in a highly selective and sensitive fluorescent probe . Such sensors can be employed in environmental monitoring or detecting specific molecules.

properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-8-10-20(4)14-22)18-31(25)17-21-11-7-9-19(3)13-21/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADEMJRDKKANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC(=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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